molecular formula C12H14N4O B1444135 N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide CAS No. 1361116-35-9

N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide

Cat. No. B1444135
CAS RN: 1361116-35-9
M. Wt: 230.27 g/mol
InChI Key: GBQRQXONSZHMOS-UHFFFAOYSA-N
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Description

“N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A specific synthesis method for a similar compound, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl, was developed by Selvan et al .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamideenzimidazolyl-3-azetidinecarboxamide has been used in a variety of scientific research applications. It has been used as an inhibitor of tyrosine kinases and phosphatases, as well as a modulator of transcription factor activity. N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamideenzimidazolyl-3-azetidinecarboxamide has also been used as a fluorescent probe to study the structure and function of proteins. Additionally, it has been used to study the structure and function of receptors, as well as to study the role of certain enzymes in disease processes.

Mechanism of Action

Imidazoles

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Advantages and Limitations for Lab Experiments

N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamideenzimidazolyl-3-azetidinecarboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a fluorescent probe. Additionally, it is relatively stable and can be stored at room temperature. However, it is not water soluble, so it must be used in an organic solvent.

Future Directions

N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamideenzimidazolyl-3-azetidinecarboxamide has potential applications in a variety of areas. It could be used to study the structure and function of proteins and receptors, as well as to study the role of certain enzymes in disease processes. Additionally, it could be used to develop inhibitors of tyrosine kinases and phosphatases, as well as modulators of transcription factor activity. Finally, it could be used to develop fluorescent probes for use in a variety of laboratory experiments.

properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-14-10-3-2-9(4-11(10)15-7)16-12(17)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRQXONSZHMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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